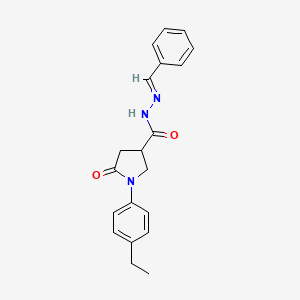
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the fitness industry as a performance-enhancing drug. In
作用機序
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide acts as a PPARδ agonist, which activates the PPARδ receptor in cells. This activation leads to the upregulation of genes involved in lipid metabolism and energy expenditure. It also increases the expression of genes involved in mitochondrial biogenesis, which enhances the capacity for oxidative metabolism. These effects result in improved insulin sensitivity, increased endurance, and fat burning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide have been extensively studied. It has been shown to increase fatty acid oxidation and reduce lipid accumulation in liver and muscle tissue. It also improves glucose uptake and utilization in skeletal muscle, which leads to improved insulin sensitivity. Additionally, it has been shown to increase endurance and reduce fatigue in animal models.
実験室実験の利点と制限
The advantages of using 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide in lab experiments include its ability to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. It can also be used to investigate the role of PPARδ in metabolic and cardiovascular diseases. However, the limitations of using 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide include its potential side effects and the need for careful dosing and administration.
将来の方向性
There are several future directions for the research on 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide. One direction is to investigate its potential therapeutic applications for metabolic and cardiovascular diseases in humans. Another direction is to explore its effects on mitochondrial function and oxidative metabolism. Additionally, further research could be conducted to investigate its potential as a performance-enhancing drug and its effects on athletic performance.
In conclusion, 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide is a synthetic drug that has been extensively studied for its potential therapeutic applications and performance-enhancing effects. Its mechanism of action involves the activation of the PPARδ receptor, which leads to improved insulin sensitivity, increased endurance, and fat burning. While it has advantages for lab experiments, careful dosing and administration are necessary due to its potential side effects. Future research directions include investigating its potential therapeutic applications in humans, exploring its effects on mitochondrial function, and investigating its use as a performance-enhancing drug.
合成法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide involves the reaction of 4-chloro-3-methylphenol with sodium hydride and methyl iodide to form 2-(4-chloro-3-methylphenoxy)acetone. The intermediate is then reacted with 3-methoxyaniline in the presence of acetic acid and sodium acetate to yield the final product. The synthesis method has been optimized to improve the yield and purity of the product.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. Additionally, it has been investigated as a potential treatment for cardiovascular diseases, including atherosclerosis and heart failure. In the fitness industry, it has been used as a performance-enhancing drug due to its ability to increase endurance and fat burning.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-11-8-14(6-7-15(11)17)21-10-16(19)18-12-4-3-5-13(9-12)20-2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUNJEXZIACVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)

![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)

![2-{[(4-isobutylphenyl)sulfonyl]amino}benzamide](/img/structure/B5776265.png)
![4-{[(5-nitro-2-thienyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5776268.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)
![2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)
![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5776290.png)



